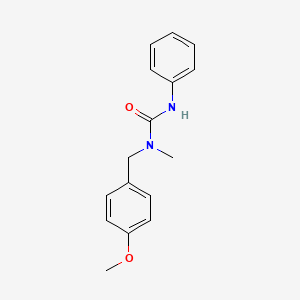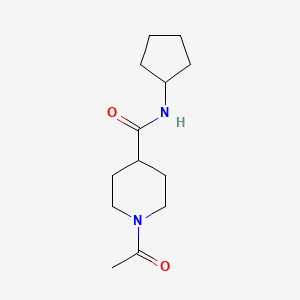
N-(4-methoxybenzyl)-N-methyl-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methoxybenzyl)-N-methylamine” is an organic compound with the empirical formula C9H13NO . It’s used in the synthetic preparation of many types of compounds .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, thiosemicarbazones were obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and other compounds .Molecular Structure Analysis
The molecular weight of “N-(4-methoxybenzyl)-N-methylamine” is 151.21 . The SMILES string for this compound is CNCc1ccc(OC)cc1 .Chemical Reactions Analysis
While specific reactions involving “N-(4-methoxybenzyl)-N-methyl-N’-phenylurea” are not available, related compounds have been studied. For example, the reduction of azomethines to the corresponding amines is a widely used functional group transformation in synthetic organic chemistry .Physical And Chemical Properties Analysis
“N-(4-methoxybenzyl)-N-methylamine” has a density of 1.008 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Cytotoxicity Studies for Cancer Research
One of the primary applications of N-(4-methoxybenzyl)-N-methyl-N’-phenylurea derivatives is in the field of cancer research. These compounds have been synthesized and characterized for their potential cytotoxic effects against various cancer cell lines. For instance, studies involving thiosemicarbazone derivatives of this compound have shown some efficacy in inhibiting cell growth, particularly against lung and breast cancer lines .
Organometallic Complex Synthesis
This compound is also utilized in the synthesis of organometallic complexes. The reaction of certain derivatives with ruthenium and p-cymene has been explored, leading to the formation of complexes that exhibit interesting redox behaviors. These complexes are studied for their structural characteristics and potential applications in various fields, including medicinal chemistry .
Development of Photosensitizers
In the realm of photodynamic therapy for cancer treatment, derivatives of N-(4-methoxybenzyl)-N-methyl-N’-phenylurea are being investigated as photosensitizers. Their ability to generate singlet oxygen upon light activation makes them suitable candidates for inducing cytotoxicity in cancerous cells when exposed to specific wavelengths of light.
Nucleic Acid Chemistry
The 4-methoxybenzyl group of this compound serves as a protective group in the synthesis of oligoribonucleotides. It facilitates the synthesis process via the phosphotriester method and is easily deprotected, which is crucial for the streamlined production of these complex biological molecules.
Synthesis of Chelating Agents
N-(4-methoxybenzyl)-N-methyl-N’-phenylurea derivatives can act as chelating agents, coordinating with metal ions to form stable five-membered chelate rings. This property is significant for creating compounds that can be used in metal extraction processes or as part of catalytic systems .
Chemical Reagent for Research
Lastly, this compound is a valuable chemical reagent in various research applications. Its unique properties, such as the ability to form strong covalent bonds and act as a substrate for enzymes, make it a versatile tool in chemical and biochemical research settings.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of N-(4-methoxybenzyl)-N-methyl-N’-phenylurea are β-secretase (BACE) , Glycogen Synthase Kinase 3β (GSK3β) , and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
N-(4-methoxybenzyl)-N-methyl-N’-phenylurea interacts with its targets, leading to significant changes in their activity. It prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects the biochemical pathways related to the pathophysiology of Alzheimer’s Disease. It influences the pathway of amyloid beta (Aβ) formation and tau phosphorylation . The downregulation of APP and BACE levels leads to a decrease in Aβ formation . The modulation of the GSK3β pathway results in reduced levels of phosphorylated tau .
Result of Action
The molecular and cellular effects of N-(4-methoxybenzyl)-N-methyl-N’-phenylurea’s action are significant. It prevents Aβ formation and reduces tau phosphorylation, which are the two main features of Alzheimer’s Disease pathophysiology . These effects support its potential as a therapeutic strategy against AD .
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1-methyl-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-13-8-10-15(20-2)11-9-13)16(19)17-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWZYVOTWPQQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483761.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5483767.png)
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5483772.png)
![N-isopropyl-N-[3-(methylthio)benzyl]nicotinamide](/img/structure/B5483793.png)
![1'-[(3-ethyl-1H-pyrazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5483794.png)
![7-(2-hydroxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5483802.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5483805.png)

![[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3,3-diyl]dimethanol](/img/structure/B5483812.png)
![1-cinnamoyl-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5483815.png)
![2-[4-(4-methylbenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5483835.png)
![6-methoxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}pyrimidin-4-ol](/img/structure/B5483837.png)
![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B5483844.png)
![3-allyl-5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5483846.png)